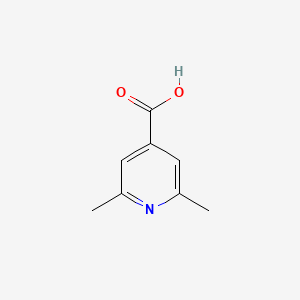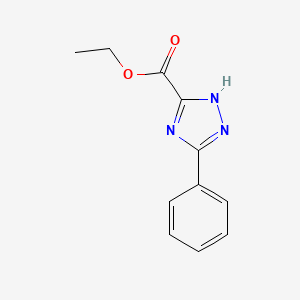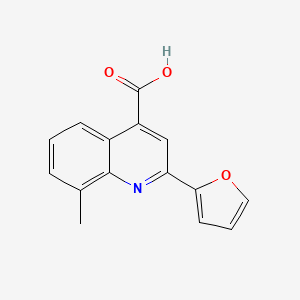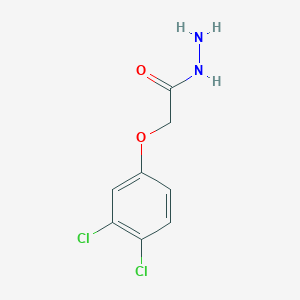
3,5-Dimethyl-4-methoxyphenylboronic acid
Overview
Description
3,5-Dimethyl-4-methoxyphenylboronic acid, also known as DMPBA, is a boronic acid derivative with a wide range of applications in scientific research. It has been studied for its potential uses in drug development, chemical synthesis, and biochemistry. DMPBA has been found to have unique properties that make it useful for a variety of research applications.
Scientific Research Applications
Supramolecular Chemistry and Crystal Engineering :
- Pedireddi and Seethalekshmi (2004) explored the supramolecular assemblies of phenylboronic and 4-methoxyphenylboronic acids. These assemblies were obtained due to the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2, showcasing the utility of these compounds in crystal engineering and supramolecular chemistry (Pedireddi & Seethalekshmi, 2004).
Asymmetric Synthesis in Organic Chemistry :
- Morimoto, Chiba, and Achiwa (1989) reported the synthesis of a modified DIOP analogue bearing 4-methoxy and 3,5-dimethyl groups on each phenyl group. This complex was used in the highly efficient asymmetric hydrogenation of itaconic acid and its derivatives, pivotal for synthesizing optically active lignan derivatives (Morimoto, Chiba, & Achiwa, 1989).
Material Science and Chemical Properties :
- Nishihara, Nara, and Osakada (2002) discussed the formation of cationic rhodium complexes with new tetraarylpentaborates from the reaction of (4-methoxyphenyl)boronic acid. This highlights the use of these compounds in developing new materials with unique chemical properties (Nishihara, Nara, & Osakada, 2002).
Fluorescence Quenching Studies :
- Geethanjali, Nagaraja, and Melavanki (2015) studied the fluorescence quenching of 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid. This research is significant in the field of analytical chemistry, particularly in studying fluorescence properties and mechanisms (Geethanjali, Nagaraja, & Melavanki, 2015).
Chemical Synthesis and Catalysis :
- Chaumeil, Signorella, and Drian (2000) reported the cross-coupling reaction of 3-iodo-4-methoxybenzoic acid methylester with sterically hindered arylboronic esters. This research contributes to the field of organic synthesis, particularly in Suzuki cross-coupling reactions (Chaumeil, Signorella, & Drian, 2000).
Mechanism of Action
Target of Action
The primary target of 3,5-Dimethyl-4-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of biologically and pharmacologically active molecules .
Pharmacokinetics
It is known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This leads to the creation of biologically and pharmacologically active molecules .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and atmospheric conditions . The compound is stable and effective in an inert atmosphere and at temperatures between 2-8°C .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
Future Directions
The future directions of 3,5-Dimethyl-4-methoxyphenylboronic Acid could involve its increased use in various chemical reactions, particularly in the synthesis of biologically and pharmacologically active molecules . Its role in Suzuki-Miyaura coupling reactions suggests potential applications in the formation of carbon-carbon bonds, which is a key process in organic synthesis .
Biochemical Analysis
Biochemical Properties
3,5-Dimethyl-4-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes and proteins, facilitating the formation of complex organic structures. For instance, it is used in the preparation of pharmacologically active molecules through Suzuki and Stille cross-coupling reactions . The nature of these interactions often involves the formation of boronate esters, which are crucial intermediates in these reactions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to interact with specific cellular proteins, altering their activity and thereby affecting various cellular functions. For example, it can inhibit certain enzymes, leading to changes in metabolic pathways and gene expression patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound forms reversible covalent bonds with active site residues of enzymes, thereby modulating their activity. This interaction can lead to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings. These effects include sustained changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can facilitate beneficial biochemical reactions, while higher doses may lead to toxicity and adverse effects. Studies have shown that there is a threshold beyond which the compound can cause significant cellular damage and disrupt normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its incorporation into larger organic molecules. The compound can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and the extent of its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can influence the compound’s activity and its interactions with other biomolecules, thereby modulating its overall biochemical effects .
Properties
IUPAC Name |
(4-methoxy-3,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUCSPWZHRVOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396836 | |
| Record name | 3,5-Dimethyl-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301699-39-8 | |
| Record name | 3,5-Dimethyl-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethyl-4-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














